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Compound of Interest

Compound Name:
(2R,6R)-2,6-dimethylpiperidine

hydrochloride

Cat. No.: B3259620 Get Quote

The piperidine ring is a ubiquitous structural motif in medicinal chemistry, forming the core of

numerous pharmaceuticals and natural alkaloids.[1][2] Its prevalence stems from its ability to

adopt a stable chair conformation, allowing for precise three-dimensional positioning of

substituents that can interact with biological targets. However, the true potential of the

piperidine scaffold is unlocked through stereochemical control. (2R,6R)-2,6-
dimethylpiperidine hydrochloride is a prime exemplar of a chiral building block where the

specific spatial arrangement of its methyl groups dictates its utility and function.

This technical guide provides an in-depth exploration of (2R,6R)-2,6-dimethylpiperidine
hydrochloride, intended for researchers, scientists, and drug development professionals. We

will move beyond a simple recitation of facts to delve into the causality behind its properties,

the logic of its synthesis, and the rationale for its application, providing a field-proven

perspective on this critical synthetic intermediate.

Part 1: Molecular Structure and Physicochemical
Identity
A complete understanding of a chemical entity begins with its fundamental structure and

properties. (2R,6R)-2,6-dimethylpiperidine is the trans isomer of 2,6-dimethylpiperidine, existing

as one of a pair of enantiomers.
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The presence of two stereocenters at the C2 and C6 positions gives rise to three distinct

stereoisomers: a pair of enantiomers (trans) and an achiral meso compound (cis).[3][4]

(2R,6R)- and (2S,6S)-2,6-Dimethylpiperidine: These are non-superimposable mirror images

(enantiomers). The two methyl groups are on opposite sides of the ring's plane, leading to a

trans configuration. They possess identical physical properties, except for the direction in

which they rotate plane-polarized light.[3]

(2R,6S)-2,6-Dimethylpiperidine: This is an achiral meso compound. Despite having two

stereocenters, it possesses an internal plane of symmetry and is therefore not optically

active. The methyl groups are on the same side of the ring's plane, defining it as the cis

isomer.[3][5]

The distinct spatial arrangement of these isomers is crucial, as biological systems are chiral

and will interact differently with each stereoisomer, leading to varied pharmacological or

toxicological profiles.
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Caption: Relationships between the stereoisomers of 2,6-dimethylpiperidine.

Physicochemical Properties
The hydrochloride salt form enhances the compound's stability and water solubility, making it

easier to handle and formulate compared to the free base. Key identifying information and

physical properties are summarized below.
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Property Value Source

IUPAC Name

(2R,6R)-2,6-

dimethylpiperidine;hydrochlorid

e

[6]

Synonyms
trans-2,6-Dimethylpiperidine

hydrochloride
[6]

CAS Number 130291-36-0 [7][8]

Molecular Formula C₇H₁₆ClN [7][9]

Molecular Weight 149.66 g/mol [7][9]

Melting Point 243-245 °C [7]

Canonical SMILES CC1CCCC(N1)C.Cl [6][9]

InChI Key
PEDXCVQZZVVOGO-

ZJLYAJKPSA-N
[6]

Part 2: Analytical and Spectroscopic
Characterization
Confirming the identity and purity of a chiral molecule is a cornerstone of its use in research

and development. A self-validating analytical workflow relies on a combination of spectroscopic

techniques to unambiguously determine the structure and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the structure of organic molecules. For

(2R,6R)-2,6-dimethylpiperidine, the symmetry of the molecule simplifies the spectrum.

¹H NMR: Due to the C₂ axis of symmetry, the protons on opposite sides of the ring are

chemically equivalent. One would expect to see distinct signals for the methyl protons (a

doublet), the methine protons at C2 and C6 (a multiplet), and the methylene protons at C3,

C4, and C5. The coupling constants can provide insight into the chair conformation and the

equatorial orientation of the methyl groups.
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¹³C NMR: The symmetry also means that only four distinct carbon signals are expected: one

for the two equivalent methyl carbons, one for the two equivalent methine carbons (C2/C6),

and two for the methylene carbons (C3/C5 and C4).[9]

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the

molecule. When analyzed by GC-MS, (2R,6R)-2,6-dimethylpiperidine (as the free base after

injection) would show a molecular ion peak corresponding to the mass of the free amine

(C₇H₁₅N, m/z ≈ 113.2).[10][11] The fragmentation pattern would be characteristic of the

piperidine ring structure.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. In the spectrum

of the hydrochloride salt, a key feature is the broad absorption band typically seen in the 2700-

3000 cm⁻¹ region, which corresponds to the N-H stretching vibrations of the ammonium salt

(R₂NH₂⁺). C-H stretching and bending vibrations for the methyl and methylene groups will also

be prominent.[9]

Part 3: Stereoselective Synthesis Strategies
The production of enantiomerically pure (2R,6R)-2,6-dimethylpiperidine is a significant

challenge. While the simple reduction of 2,6-lutidine (2,6-dimethylpyridine) is a common

method for producing 2,6-dimethylpiperidine, it typically yields the thermodynamically more

stable cis (meso) isomer as the major product.[4] Therefore, achieving the trans configuration

with high enantioselectivity requires more sophisticated, modern synthetic methodologies.

The key to any such synthesis is the establishment of the two stereocenters with a defined

relationship. This is often achieved through asymmetric catalysis or the use of chiral auxiliaries.
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Caption: General workflow for stereoselective piperidine synthesis.

Representative Protocol: Asymmetric Synthesis via
Chiral Aziridine
This protocol is a conceptual representation based on modern synthetic strategies for

preparing chiral 2,6-disubstituted piperidines, such as those involving chiral aziridines as

starting materials.[12][13]

Objective: To synthesize (2R,6R)-2,6-dimethylpiperidine hydrochloride with high

stereochemical purity.

Pillar of Trustworthiness: Each step includes a rationale and a method for validation, creating a

self-validating system.
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Methodology:

Step 1: Nucleophilic Opening of a Chiral Aziridine Precursor.

Procedure: A suitable N-protected (2R)-2-formylaziridine is reacted with a methyl

organometallic reagent (e.g., MeMgBr or MeLi) at low temperature (-78 °C).

Causality: The use of a chiral aziridine establishes the first stereocenter (C2). The low

temperature is critical to prevent side reactions and ensure high diastereoselectivity during

the nucleophilic addition, which sets the second stereocenter (C6 precursor). The N-

protecting group (e.g., Boc or Benzyl) prevents the amine from reacting and directs the

stereochemistry.

Validation: The intermediate alcohol product can be analyzed by chiral HPLC or ¹H NMR

to confirm the diastereomeric ratio.

Step 2: Conversion of the Alcohol to a Leaving Group.

Procedure: The newly formed secondary alcohol is converted to a good leaving group, for

example, by reacting it with methanesulfonyl chloride (MsCl) or toluenesulfonyl chloride

(TsCl) in the presence of a non-nucleophilic base like triethylamine.

Causality: This step activates the hydroxyl group for the subsequent intramolecular

cyclization. The choice of a sulfonate ester is ideal as it is an excellent leaving group under

various conditions.

Validation: Successful conversion can be monitored by TLC (disappearance of starting

material) and confirmed by NMR spectroscopy (appearance of sulfonate ester signals).

Step 3: Deprotection and Intramolecular Cyclization.

Procedure: The nitrogen protecting group is removed under appropriate conditions (e.g.,

hydrogenation for a benzyl group, or acid for a Boc group). The resulting primary amine

spontaneously undergoes an intramolecular Sₙ2 reaction, displacing the sulfonate ester to

form the piperidine ring.
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Causality: This is the key ring-forming step. The reaction is intramolecular, making it

kinetically favorable. The stereochemistry at both centers is retained during this Sₙ2

cyclization, locking in the desired trans configuration.

Validation: Formation of the piperidine ring can be confirmed by GC-MS, observing the

expected molecular ion for 2,6-dimethylpiperidine.

Step 4: Purification and Salt Formation.

Procedure: The crude (2R,6R)-2,6-dimethylpiperidine (free base) is purified by distillation

or column chromatography. The purified amine is then dissolved in a suitable solvent (e.g.,

diethyl ether or ethyl acetate) and treated with a stoichiometric amount of HCl (as a

solution in ether or as a gas).

Causality: The hydrochloride salt precipitates from the non-polar solvent as a stable,

crystalline solid, which is easier to handle, weigh, and store than the volatile liquid free

base. This also serves as a final purification step.

Validation: The final product's identity and purity are confirmed by melting point analysis,

NMR, and elemental analysis. Enantiomeric excess (ee) should be determined using

chiral chromatography.

Part 4: Applications in Drug Development
The value of (2R,6R)-2,6-dimethylpiperidine hydrochloride lies in its role as a chiral building

block for the synthesis of complex, biologically active molecules.[3] The specific trans

stereochemistry is often essential for achieving the correct three-dimensional structure required

for potent and selective binding to a biological target.

Scaffold for Biologically Active Molecules: Piperidine derivatives are found in a vast array of

pharmaceuticals, including analgesics, anti-inflammatory agents, and antipsychotics.[1][14]

[15] The (2R,6R)-dimethyl motif can impart conformational rigidity and lipophilicity, which can

enhance cell permeability and target engagement.

Chiral Ligands and Catalysts: Chiral amines are frequently used as ligands in asymmetric

metal catalysis or as organocatalysts. The defined stereochemistry of (2R,6R)-2,6-
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dimethylpiperidine can be used to create a chiral environment around a metal center,

enabling the stereoselective synthesis of other molecules.

Importance of Stereopurity: In drug development, it is common for one enantiomer of a chiral

drug to be responsible for the desired therapeutic effect, while the other may be inactive or

even cause undesirable side effects. Access to enantiomerically pure building blocks like

(2R,6R)-2,6-dimethylpiperidine hydrochloride is therefore critical for developing safer and

more effective medicines.[10]

Part 5: Safety and Handling
As with any chemical reagent, proper handling is essential. (2R,6R)-2,6-dimethylpiperidine
hydrochloride should be handled in a well-ventilated fume hood, with appropriate personal

protective equipment (PPE), including gloves and safety glasses.

GHS Hazard Statements:

H315: Causes skin irritation.[9]

H319: Causes serious eye irritation.[9]

H335: May cause respiratory irritation.[9]

Store the compound in a tightly sealed container in a cool, dry place away from incompatible

materials.

Conclusion
(2R,6R)-2,6-dimethylpiperidine hydrochloride is more than just a chemical reagent; it is a

precision tool for the modern medicinal and organic chemist. Its significance is rooted in its

defined stereochemistry, which allows for the rational design and synthesis of complex

molecular architectures with specific biological functions. A thorough understanding of its

properties, analytical signatures, and stereoselective synthesis is paramount for any researcher

aiming to leverage the power of the piperidine scaffold in drug discovery and development. This

guide provides the foundational knowledge and practical insights necessary to confidently

incorporate this valuable building block into advanced synthetic workflows.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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